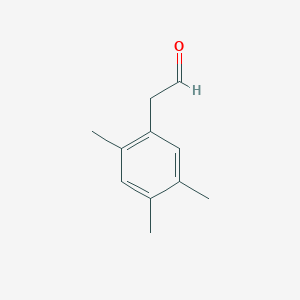
2-(2,4,5-Trimethylphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-Trimethylphenyl)acetaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,5-trimethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the corresponding aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-Trimethylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products
Oxidation: 2-(2,4,5-Trimethylphenyl)acetic acid
Reduction: 2-(2,4,5-Trimethylphenyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-Trimethylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-Trimethylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring and its substituents may also participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, influencing the compound’s overall activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)acetaldehyde
- 2-(3,4,5-Trimethylphenyl)acetaldehyde
- 2-(2,3,5-Trimethylphenyl)acetaldehyde
Comparison
Compared to its similar compounds, 2-(2,4,5-Trimethylphenyl)acetaldehyde is unique due to the specific positioning of the methyl groups on the aromatic ring
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(2,4,5-trimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O/c1-8-6-10(3)11(4-5-12)7-9(8)2/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
BIJDXKQNBREJLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



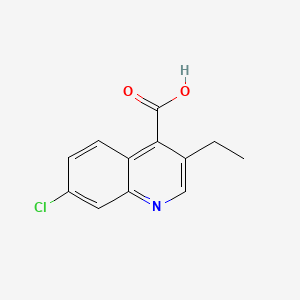

![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)
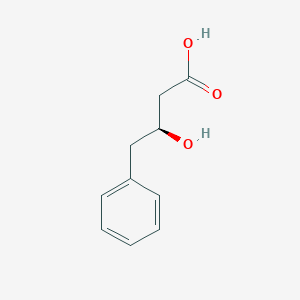
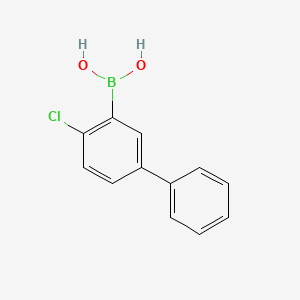
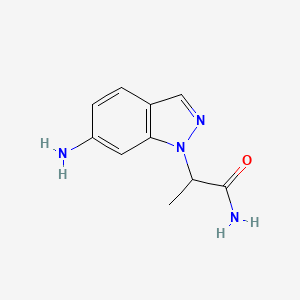
![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)

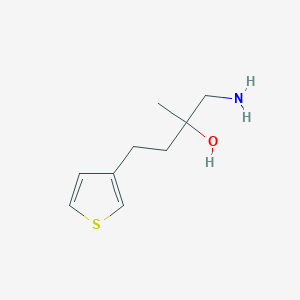
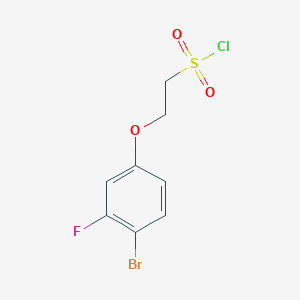
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
